2-(But-2-en-2-yl)-1H-indene

CAS No.: 819871-45-9

Cat. No.: VC16793524

Molecular Formula: C13H14

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 819871-45-9 |

|---|---|

| Molecular Formula | C13H14 |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 2-but-2-en-2-yl-1H-indene |

| Standard InChI | InChI=1S/C13H14/c1-3-10(2)13-8-11-6-4-5-7-12(11)9-13/h3-8H,9H2,1-2H3 |

| Standard InChI Key | ODNQYHDSUZAXEG-UHFFFAOYSA-N |

| Canonical SMILES | CC=C(C)C1=CC2=CC=CC=C2C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

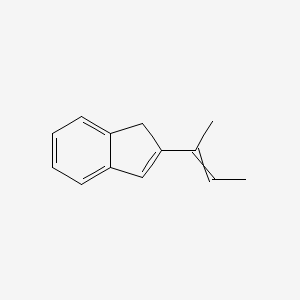

2-(But-2-en-2-yl)-1H-indene consists of an indene scaffold—a bicyclic structure comprising a benzene ring fused to a cyclopentene moiety—modified at the 2-position by a but-2-en-2-yl group. The butenyl substituent introduces allylic strain and additional unsaturation, influencing the compound’s electronic and steric profile. The IUPAC name, 2-but-2-en-2-yl-1H-indene, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 170.25 g/mol |

| CAS Number | 819871-45-9 |

| Density | Not reported |

| Boiling Point | Not reported |

The absence of reported density and boiling point values in literature underscores the need for further experimental characterization.

Electronic and Steric Features

The indene core’s aromatic system delocalizes π-electrons, while the butenyl group introduces allylic π-bonding. This combination creates regions of high electron density, making the compound susceptible to electrophilic attacks and cycloaddition reactions. Steric hindrance from the branched butenyl group may influence regioselectivity in catalytic processes.

Synthesis Methods

Halide Coupling Reactions

A primary synthesis route involves reacting indene with but-2-en-2-yl halides (e.g., chlorides or bromides) under basic conditions. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction rates. For example:

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed methods, inspired by analogous syntheses of 2-acyl-1H-indenes , offer a promising alternative. A tandem Heck–aldol reaction protocol using Pd(0) catalysts, tetrabutylammonium chloride (TBAC), and lithium chloride (LiCl) in the presence of sodium acetate has been reported for related compounds. Adapted conditions could include:

-

Catalyst: Pd(PPh₃)₄

-

Additives: TBAC, LiCl

-

Base: Sodium acetate

-

Temperature: 110°C

-

Solvent: DMF or toluene

While this approach remains speculative for 2-(But-2-en-2-yl)-1H-indene, its success in synthesizing structurally similar indenes suggests feasibility.

Table 2: Comparison of Synthesis Strategies

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Halide Coupling | Indene + butenyl halides | Simplicity | Low yield data |

| Palladium Catalysis | Pd(0), TBAC, LiCl, NaOAc | High selectivity | Requires optimization |

Applications and Research Findings

Organic Synthesis

The compound’s dual functionality—aromatic and alkenyl groups—enables participation in Diels-Alder reactions, Suzuki couplings, and hydroarylation. For instance, the butenyl side chain could act as a diene in [4+2] cycloadditions, facilitating access to polycyclic structures.

Medicinal Chemistry

Though direct biological data are scarce, structural analogs exhibit bioactivity. The indene scaffold is present in nonsteroidal anti-inflammatory drugs (NSAIDs), while the butenyl group may modulate lipid solubility and target binding. Hypothetically, 2-(But-2-en-2-yl)-1H-indene could serve as a precursor for kinase inhibitors or antimicrobial agents.

Comparison with Structural Analogs

2-Acyl-1H-indenes

2-Acyl derivatives, synthesized via palladium-catalyzed Heck–aldol reactions , differ in their electron-withdrawing acyl groups. These compounds demonstrate enhanced electrophilicity, enabling nucleophilic additions absent in the butenyl variant.

Table 3: Structural and Functional Comparison

| Compound | Substituent | Key Reactivity | Applications |

|---|---|---|---|

| 2-(But-2-en-2-yl)-1H-indene | Butenyl | Electrophilic addition | Polycyclic synthesis |

| 2-Acetyl-1H-indene | Acetyl | Aldol condensation | Pharmaceutical intermediates |

Future Directions

Mechanistic Studies

Elucidating the palladium-catalyzed pathway for 2-(But-2-en-2-yl)-1H-indene could optimize yields and selectivity. In situ NMR and DFT calculations may unravel intermediates and transition states.

Biological Screening

Collaborative efforts with pharmacological institutes could evaluate anticancer, antibacterial, or anti-inflammatory properties. Functionalization of the butenyl group may enhance bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume